phenyl N-butylcarbamate

Vue d'ensemble

Description

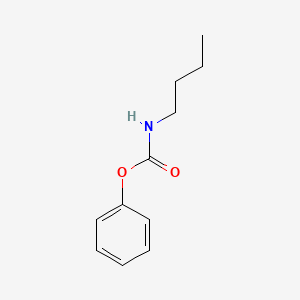

Phenyl N-butylcarbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Insecticide and Pesticide Use

Phenyl N-butylcarbamate is primarily recognized for its effectiveness as an insecticide and pesticide. It is utilized in both home and agricultural settings to control pest populations. The compound acts by disrupting the normal function of the nervous system in insects, leading to paralysis and death. Its efficacy against a broad range of pests makes it a valuable tool in integrated pest management strategies.

| Application | Effectiveness | Target Pests |

|---|---|---|

| Insecticide | High | Various insects |

| Pesticide | Moderate | Agricultural pests |

Pharmaceutical Applications

Enzyme Inhibition

Research has shown that this compound derivatives can serve as potent inhibitors of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission, and their inhibition has therapeutic implications for conditions like Alzheimer's disease. For instance, studies indicate that phenyl carbamates can effectively inhibit these enzymes, providing a potential pathway for drug development aimed at cognitive disorders .

Anti-inflammatory Activity

A series of compounds derived from this compound have been synthesized and tested for anti-inflammatory properties. In vivo studies demonstrated that these derivatives exhibited significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The results showed percentage inhibition values ranging from 39% to 54%, highlighting the potential of these compounds in treating inflammatory diseases .

Material Science Applications

Cellulose Modification

this compound is also used in the modification of cellulose materials. By employing transcarbamoylation techniques, researchers have successfully synthesized cellulose carbamates with varying degrees of substitution (DS). This modification enhances the physical properties of cellulose, making it suitable for various applications in textiles and packaging materials.

| Modification Method | Degree of Substitution (DS) | Application Area |

|---|---|---|

| Transcarbamoylation | Up to 0.18 | Textiles, Packaging |

Case Studies

Case Study 1: Insect Pest Control

In a controlled study on agricultural pests, this compound was applied to crops infested with aphids. The results indicated a significant reduction in pest populations within 48 hours post-application, demonstrating its rapid action as an insecticide.

Case Study 2: Anti-inflammatory Efficacy

A study involving carrageenan-induced rat paw edema assessed the anti-inflammatory effects of new derivatives of this compound. The compounds were administered at varying doses, with results showing a notable decrease in swelling compared to untreated controls.

Propriétés

Numéro CAS |

3898-47-3 |

|---|---|

Formule moléculaire |

C11H15NO2 |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

phenyl N-butylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) |

Clé InChI |

ICGNCPZDLALZBU-UHFFFAOYSA-N |

SMILES canonique |

CCCCNC(=O)OC1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.